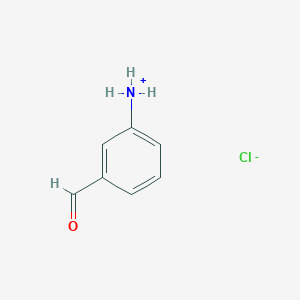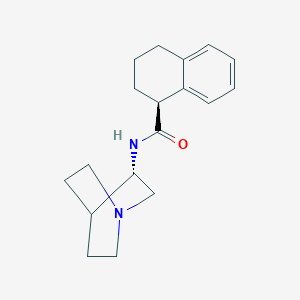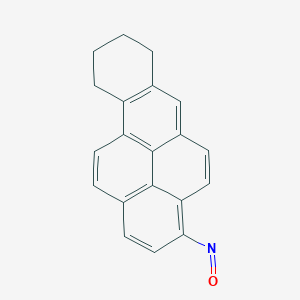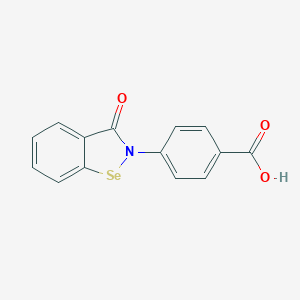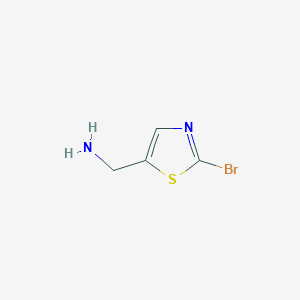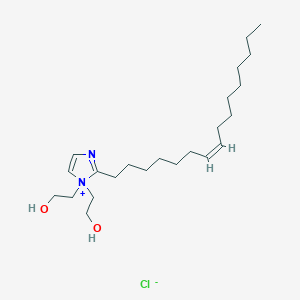
Imidastat O
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidastat O is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. It is an imidazole derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of novel drugs.
Mecanismo De Acción
The mechanism of action of Imidastat O is not fully understood, but it has been suggested that it works by inhibiting the activity of the enzyme indoleamine 2,3-dioxygenase (IDO). IDO is involved in the metabolism of tryptophan, an amino acid that is essential for the growth and survival of cancer cells. By inhibiting IDO, Imidastat O may prevent cancer cells from obtaining the tryptophan they need to grow and proliferate.
Efectos Bioquímicos Y Fisiológicos
Imidastat O has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are involved in the development of many diseases. It has also been shown to inhibit the production of collagen, a protein that is involved in the development of fibrosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Imidastat O in lab experiments is its high purity and yield. This makes it easier to obtain accurate and reproducible results. However, one of the limitations of using Imidastat O is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for further research on Imidastat O. One area of interest is its potential use in the treatment of liver fibrosis, which is a major cause of morbidity and mortality worldwide. Another area of interest is its potential use in cancer therapy, as it has shown promising results in preclinical studies. Further research is also needed to better understand the mechanism of action of Imidastat O and to identify any potential side effects or toxicity associated with its use.
Conclusion:
In conclusion, Imidastat O is a promising compound that has shown potential in the treatment of various diseases. Its anti-inflammatory, antioxidant, and antifibrotic effects make it a promising candidate for the development of novel drugs. Further research is needed to fully understand its mechanism of action and to identify any potential side effects or toxicity associated with its use.
Métodos De Síntesis
The synthesis of Imidastat O involves the reaction of 2-methylimidazole with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The resulting product is then subjected to hydrolysis to yield Imidastat O. This method has been reported to yield high purity and yield of the compound.
Aplicaciones Científicas De Investigación
Imidastat O has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and antifibrotic effects. These properties make it a promising candidate for the treatment of various diseases such as liver fibrosis, chronic kidney disease, and pulmonary fibrosis. It has also been studied for its potential use in cancer therapy, as it has been shown to inhibit cancer cell proliferation and induce apoptosis.
Propiedades
Número CAS |
126836-12-2 |
|---|---|
Nombre del producto |
Imidastat O |
Fórmula molecular |
C23H43ClN2O2 |
Peso molecular |
415.1 g/mol |
Nombre IUPAC |
2-[2-[(Z)-hexadec-7-enyl]-1-(2-hydroxyethyl)imidazol-1-ium-1-yl]ethanol;chloride |
InChI |
InChI=1S/C23H43N2O2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23-24-17-18-25(23,19-21-26)20-22-27;/h9-10,17-18,26-27H,2-8,11-16,19-22H2,1H3;1H/q+1;/p-1/b10-9-; |
Clave InChI |
OQLOMXRSKKZFBU-KVVVOXFISA-M |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCC1=NC=C[N+]1(CCO)CCO.[Cl-] |
SMILES |
CCCCCCCCC=CCCCCCCC1=NC=C[N+]1(CCO)CCO.[Cl-] |
SMILES canónico |
CCCCCCCCC=CCCCCCCC1=NC=C[N+]1(CCO)CCO.[Cl-] |
Sinónimos |
1,1-bis(2-oxyethyl)-2-heptadecenyl-2-imidazolyl chloride Imidastat O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



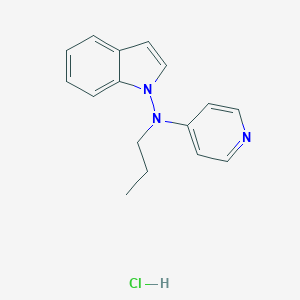
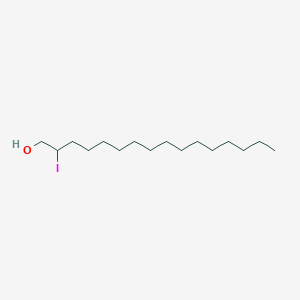

![(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B137670.png)
![4-[2-(3-Methoxyphenyl)-2-oxoethyl]benzonitrile](/img/structure/B137671.png)
![1-(4-Methoxyphenyl)-2-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyethanone](/img/structure/B137672.png)

